molecular formula C16H11Cl2NO3 B12088017 2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12088017
M. Wt: 336.2 g/mol
InChI Key: GTIAAPJHNJSATQ-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one: is a chemical compound with the following properties:

    Chemical Formula: C16H10Cl2N2O2\text{C}_{16}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2C16​H10​Cl2​N2​O2​

    Molecular Weight: 344.17 g/mol

    IUPAC Name: this compound

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the following reactions:

    Nitration: Nitration of 2,5-dichloronitrobenzene yields the corresponding 2,5-dichloro-4-nitroaniline.

    Cyclization: The 2,5-dichloro-4-nitroaniline undergoes cyclization to form the dihydronaphthalenone ring system.

Industrial Production:: Industrial production methods may vary, but they typically involve large-scale reactions and purification steps.

Chemical Reactions Analysis

Reactions::

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions.

    Oxidation: Oxidation of the dihydronaphthalenone ring system can lead to various functional groups.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (catalytic reduction), metal hydrides (e.g., LiAlH₄).

    Substitution: Lewis acids (e.g., AlCl₃), strong acids (e.g., H₂SO₄).

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃).

Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include substituted naphthalenes and related derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Studying its potential pharmacological properties.

    Industry: Used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, similar compounds include other naphthalenones and nitro-substituted aromatics.

Biological Activity

The compound 2-(2,5-Dichloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one (CAS RN: 1451449-41-4) is a synthetic derivative belonging to the naphthoquinone family. Its structural characteristics suggest potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article reviews its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H11Cl2NO3C_{16}H_{11}Cl_2NO_3 with a molecular weight of 336.17 g/mol. The physical state is solid, and it exhibits notable chemical properties that contribute to its biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Properties

  • EGFR Inhibition :
    • Recent studies have highlighted the compound's potential as an epidermal growth factor receptor (EGFR) inhibitor. EGFR is a critical target in cancer therapy due to its role in cell proliferation and survival.
    • In vitro assays demonstrated that derivatives of naphthoquinones exhibit significant cytotoxicity against various cancer cell lines, including HuCCA-1 (cholangiocarcinoma) and A549 (lung carcinoma). Notably, IC50 values ranged from 1.75 to 27.91 µM for different derivatives, indicating promising anticancer activity .
  • Mechanism of Action :
    • The mechanism involves the inhibition of EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Molecular docking studies suggest that specific substituents on the phenyl ring enhance binding affinity to the ATP-binding pocket of EGFR .

Enzyme Inhibition

  • Human Arylamine N-acetyltransferase 1 (hNAT1) :
    • The compound has been identified as a potential inhibitor of hNAT1, an enzyme implicated in drug metabolism and cancer progression.
    • Structure-activity relationship studies revealed that modifications on the naphthoquinone backbone could significantly enhance inhibitory potency against hNAT1 .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various naphthoquinone derivatives against six human cancer cell lines. The results indicated that compounds with nitro substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. For instance, the presence of a nitro group at the para position on the aniline ring was associated with improved selectivity indices greater than 20 .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted to optimize the biological activity of naphthoquinone derivatives. The study systematically varied substituents at key positions on the naphthoquinone scaffold. The findings suggested that electron-withdrawing groups like nitro significantly enhance potency against hNAT1 while maintaining selectivity over other NATs .

Data Tables

Biological Activity Cell Line IC50 (µM) Selectivity Index
Naphthoquinone DerivativeHuCCA-11.75>20
Naphthoquinone DerivativeA54911.42>20
Naphthoquinone DerivativeMDA-MB-23127.91>20

Properties

Molecular Formula

C16H11Cl2NO3

Molecular Weight

336.2 g/mol

IUPAC Name

2-(2,5-dichloro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H11Cl2NO3/c17-13-8-15(19(21)22)14(18)7-12(13)11-6-5-9-3-1-2-4-10(9)16(11)20/h1-4,7-8,11H,5-6H2

InChI Key

GTIAAPJHNJSATQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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